1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Catalog No.
S1904194
CAS No.
761440-64-6
M.F
C12H14N2O4
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

CAS Number

761440-64-6

Product Name

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

IUPAC Name

1-(3-methoxy-4-nitrophenyl)piperidin-4-one

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C12H14N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8H,4-7H2,1H3

InChI Key

VWVGKNTWOBCSTI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N2CCC(=O)CC2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(=O)CC2)[N+](=O)[O-]

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one (CAS 761440-64-6) is a highly functionalized heterocyclic building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably targeted kinase inhibitors. The molecule features a reactive piperidone core for reductive amination and a nitroarene moiety that serves as a masked aniline. In industrial procurement, this specific compound is highly valued because it consolidates two critical synthetic handles—the 3-methoxy pharmacophore and the piperidine ring—into a single stable intermediate. This structural pre-assembly allows manufacturers to bypass complex, multi-step linear syntheses, making it a critical precursor for efficient, late-stage diversification in oncology drug development [1].

Attempting to substitute this compound with the more generic 1-(4-nitrophenyl)piperidin-4-one fails because the 3-methoxy group is not merely a structural decoration; it is an essential pharmacophore required for high-affinity binding in the ATP pocket of anaplastic lymphoma kinase (ALK). Furthermore, attempting to bypass this specific intermediate by using alternative starting materials—such as reacting 5-fluoro-2-nitrobenzyl ether directly with 1-methyl-4-(piperidin-4-yl)piperazine—shifts the synthetic burden to highly expensive, complex piperazine precursors. This alternative approach also forces reliance on hazardous, non-scalable zinc-based nitro reductions. Procuring 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one avoids these pitfalls by enabling a streamlined, catalytic hydrogenation route that is significantly safer and more cost-effective for industrial scale-up [1].

Process Yield and Elimination of Stoichiometric Reducing Agents

Procuring 1-(3-methoxy-4-nitrophenyl)piperidin-4-one enables a highly efficient one-pot catalytic reductive amination using Pd/C and hydrogen gas, achieving a 78% overall yield of the target aniline intermediate. In contrast, older synthetic routes relying on this same intermediate but utilizing stoichiometric sodium triacetoxyborohydride (STAB) for reduction achieve a significantly lower overall yield of 34.5%. The catalytic route enabled by this specific compound completely eliminates the need for expensive, non-recyclable STAB [1].

Evidence DimensionOverall reaction yield and reagent requirement
Target Compound Data78% yield (via catalytic Pd/C hydrogenation)
Comparator Or Baseline34.5% yield (via STAB-mediated reduction baseline)
Quantified Difference43.5% absolute increase in yield and elimination of stoichiometric borohydride
ConditionsOne-pot reductive amination with N-methylpiperazine and subsequent nitro reduction (50-55 °C, 0.6-0.7 MPa H2)

Eliminating expensive, non-recyclable reducing agents like STAB directly lowers API manufacturing costs and simplifies waste management.

Purity Profile and Hazardous Waste Reduction

When 1-(3-methoxy-4-nitrophenyl)piperidin-4-one is utilized in a catalytic hydrogenation workflow, the resulting intermediate achieves a purity of 99.8%. Alternative industrial routes that bypass this compound (e.g., WO 2017076355A1) rely on a zinc powder/ammonium chloride system for nitro reduction, which caps the total yield at 68% and generates substantial hazardous heavy metal waste. The use of this specific piperidone intermediate allows for a clean, recyclable Pd/C catalytic process [1].

Evidence DimensionProduct purity and waste generation
Target Compound Data99.8% purity with recyclable Pd/C catalyst
Comparator Or Baseline68% yield with high hazardous waste (Zinc powder/NH4Cl reduction)
Quantified DifferenceSuperior purity profile with complete elimination of heavy metal stoichiometric waste
ConditionsIndustrial scale-up reduction of the nitroarene moiety to aniline

High-purity intermediates generated without heavy metal waste reduce downstream purification bottlenecks and comply with green chemistry mandates.

Raw Material Cost Efficiency via Precursor Shifting

By selecting 1-(3-methoxy-4-nitrophenyl)piperidin-4-one as the core building block, process chemists can utilize standard, inexpensive N-methylpiperazine for the amination step. Alternative routes that do not use this pre-assembled piperidone require the procurement of 1-methyl-4-(piperidin-4-yl)piperazine, a significantly more expensive and less commercially abundant raw material[1].

Evidence DimensionAmine coupling partner cost/complexity
Target Compound DataEnables use of simple N-methylpiperazine
Comparator Or BaselineAlternative route requires 1-methyl-4-(piperidin-4-yl)piperazine
Quantified DifferenceDrastic reduction in raw material complexity and procurement cost
ConditionsLate-stage assembly of the 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline pharmacophore

Shifting the synthetic complexity to this specific piperidone intermediate drastically reduces the raw material cost of the required amine coupling partner.

Industrial Synthesis of ALK Inhibitors (Brigatinib)

This compound is the optimal choice for the commercial-scale synthesis of Brigatinib and related ALK inhibitors. Its dual reactive sites allow for a streamlined, one-pot reductive amination and nitro reduction, yielding the critical 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline intermediate at 99.8% purity [1].

Green Chemistry Scale-Up Workflows

Where environmental compliance and waste reduction are priorities, this compound is the right choice. It enables the transition from hazardous stoichiometric reductions (using zinc powder or sodium triacetoxyborohydride) to clean, recyclable palladium-catalyzed hydrogenation [1].

Development of Novel Targeted Therapeutics

For discovery chemists exploring new ATP-competitive kinase pockets, this compound provides a pre-assembled 3-methoxy-4-aminophenyl piperidine pharmacophore. It allows rapid late-stage diversification via the piperidone ketone, avoiding the need to build the core structure from scratch [1].

XLogP3

1.3

Wikipedia

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Dates

Last modified: 08-16-2023

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